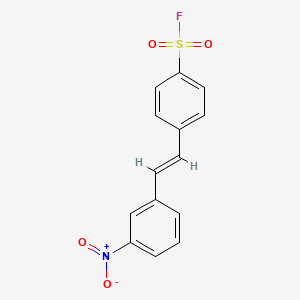

4-(3-Nitrostyryl)benzene-1-sulfonyl fluoride

Description

Properties

CAS No. |

24892-97-5 |

|---|---|

Molecular Formula |

C14H10FNO4S |

Molecular Weight |

307.30 g/mol |

IUPAC Name |

4-[(E)-2-(3-nitrophenyl)ethenyl]benzenesulfonyl fluoride |

InChI |

InChI=1S/C14H10FNO4S/c15-21(19,20)14-8-6-11(7-9-14)4-5-12-2-1-3-13(10-12)16(17)18/h1-10H/b5-4+ |

InChI Key |

XSQBFZPBRJHBIV-SNAWJCMRSA-N |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C2=CC=C(C=C2)S(=O)(=O)F |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC2=CC=C(C=C2)S(=O)(=O)F |

Origin of Product |

United States |

Preparation Methods

One-Pot Synthesis from Sulfonates

The one-pot synthesis method is an efficient approach to prepare sulfonyl fluorides from sulfonates. This method involves the use of a phase transfer catalyst and mild temperatures to facilitate the transformation without excessive byproducts. The general procedure involves:

- Reagents : Sulfonate, cyanuric chloride, phase transfer catalyst, and KHF2.

- Solvent : Acetonitrile or acetone.

- Conditions : Stirring at 60°C for 12 hours, followed by addition of KHF2 and stirring at room temperature for another 12 hours.

Synthesis from Sulfonic Acids

Another strategy involves the synthesis of sulfonyl fluorides directly from sulfonic acids. This method can be optimized using thionyl fluoride or Xtalfluor-E® as fluorinating agents. The reaction conditions typically involve heating in DMF or performing the reaction at room temperature in acetonitrile.

Sulfur Fluoride Exchange (SuFEx) Method

The SuFEx method has emerged as a versatile approach for synthesizing sulfonyl fluorides. Although primarily used with sulfonyl chlorides, it can be adapted for other starting materials. This method involves the reaction of sulfonyl chlorides with potassium bifluoride in acetonitrile.

Electrochemical Synthesis

An electrochemical approach has been developed for the synthesis of sulfonyl fluorides from thiols or disulfides. This method involves the oxidation of thiols followed by nucleophilic fluorination using potassium fluoride.

The choice of reaction conditions significantly affects the yield and purity of the synthesized sulfonyl fluorides. Here is a summary of conditions and yields for general sulfonyl fluoride synthesis:

| Method | Reagents | Solvent | Conditions | Yield |

|---|---|---|---|---|

| One-Pot | Sulfonate, Cyanuric Chloride, KHF2 | Acetonitrile/Acetone | 60°C for 12h, then RT for 12h | High |

| Thionyl Fluoride | Sulfonic Acid, Thionyl Fluoride | DMF/Acetonitrile | 130°C or RT | 80-92% |

| SuFEx | Sulfonyl Chloride, KHF2 | Acetonitrile | Vigorous stirring for 1-4h | 90-100% |

| Electrochemical | Thiol, KF | Various | Electrochemical oxidation | Good yields |

Chemical Reactions Analysis

Types of Reactions

4-(3-Nitrostyryl)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under specific conditions.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The sulfonyl fluoride group can participate in nucleophilic substitution reactions, where the fluoride ion is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.

Substitution: Nucleophiles like amines, alcohols, and thiols can react with the sulfonyl fluoride group under mild conditions.

Major Products Formed

Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.

Reduction: Formation of the corresponding amine.

Substitution: Formation of sulfonamide, sulfonate ester, or sulfonyl thiol derivatives.

Scientific Research Applications

4-(3-Nitrostyryl)benzene-1-sulfonyl fluoride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonyl fluoride group, which can form covalent bonds with active site residues.

Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or proteins.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(3-Nitrostyryl)benzene-1-sulfonyl fluoride involves its ability to act as an electrophilic reagent. The sulfonyl fluoride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with amino acid residues in proteins, particularly serine and cysteine residues. This reactivity makes it a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Notes:

- EWG = Electron-Withdrawing Group.

- Physical properties (e.g., melting/boiling points) are often unavailable (N/A) in the evidence.

Reactivity and Electronic Effects

- Nitro-Styryl vs. In contrast, the trifluoromethyl group in offers strong electron withdrawal but lacks conjugation, leading to faster but less selective reactivity .

- Nitro Positioning : The meta-nitro substituent in (4-methyl-3-nitro) creates a steric and electronic environment distinct from the target compound’s para-oriented nitrostyryl group. This difference may influence regioselectivity in substitution reactions .

- Ureido Derivatives : Compounds and feature urea-linked substituents, which introduce hydrogen-bonding capabilities. This property makes them suitable for interactions with biological targets but reduces electrophilicity compared to nitro or trifluoromethyl groups.

Biological Activity

4-(3-Nitrostyryl)benzene-1-sulfonyl fluoride is a compound of interest due to its potential biological activities, particularly in the field of antimicrobial agents. Its structure, characterized by the presence of a nitro group and a sulfonyl fluoride moiety, suggests a unique mechanism of action that warrants detailed exploration.

The compound can be described by its chemical formula . The sulfonyl fluoride group is known for its reactivity, particularly in covalent bonding with nucleophilic sites in proteins, making it a valuable pharmacophore in medicinal chemistry.

Antibacterial Activity

Research indicates that compounds containing sulfonyl fluoride groups exhibit significant antibacterial properties. A study demonstrated that 4-(3-nitrostyryl)benzene-1-sulfonyl fluoride and its derivatives showed effective inhibition against Escherichia coli (E. coli) at concentrations ranging from 5 to 28 μg/mL. The most potent derivative exhibited a minimum inhibitory concentration (MIC) of 2.74 μg/mL against resistant strains of E. coli .

The antibacterial activity is believed to arise from two primary mechanisms:

- Protein Modification : The sulfonyl fluoride moiety can react with essential bacterial proteins, leading to their inactivation.

- Nitro Group Reduction : The nitro group may be reduced by bacterial nitroreductases to form reactive intermediates that further damage cellular components .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies emphasize the importance of the positioning of the nitro group relative to the sulfonyl fluoride. Compounds with the nitro group in the ortho position relative to the sulfonyl fluoride were found to be significantly more active than those with para or meta substitutions . This suggests that spatial orientation is critical for biological efficacy.

Stability and Hydrolysis

The compound exhibits remarkable stability in neutral pH environments, showing no signs of hydrolysis after three weeks at pH 7.4. This stability is crucial for its potential therapeutic applications, as it ensures sustained activity in biological systems .

Case Studies

- E. coli Treatment : In a study involving random barcode transposon-site sequencing (RB-TnSeq), it was found that inactivation of nitroreductase A conferred protection against the compound, indicating its role in mediating toxicity through reduction processes similar to other nitro-aromatic drugs like metronidazole .

- Comparative Analysis : Other derivatives with different substituents were screened, revealing that modifications can lead to varying degrees of antibacterial activity, highlighting the potential for developing targeted therapies based on structural variations .

Summary Table of Biological Activities

| Compound Name | Activity Type | MIC (μg/mL) | Target Organism |

|---|---|---|---|

| 4-(3-Nitrostyryl)benzene-1-sulfonyl fluoride | Antibacterial | 2.74 | E. coli |

| Derivative A | Antibacterial | 5 - 28 | E. coli |

| Derivative B | Antibacterial | Not specified | Various strains |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 4-(3-Nitrostyryl)benzene-1-sulfonyl fluoride, and how are intermediates optimized?

- Answer : The synthesis typically involves multi-step protocols. Key intermediates include nitro-substituted styrenes and sulfonyl chloride derivatives. For example, sulfonyl fluoride groups are introduced via nucleophilic substitution using sodium fluoride under anhydrous conditions. Reaction optimization focuses on temperature control (e.g., 0–5°C for sulfonation) and solvent selection (e.g., dichloromethane for improved solubility). Purification often employs flash chromatography or recrystallization to achieve >90% purity .

Q. Which analytical techniques are critical for structural elucidation and purity assessment of this compound?

- Answer :

- IR Spectroscopy : Identifies functional groups (e.g., sulfonyl fluoride S=O stretch at ~1200–1400 cm⁻¹) .

- NMR : ¹H and ¹³C NMR confirm aromatic proton environments and substituent positions (e.g., styryl doublet at δ 7.5–8.0 ppm) .

- HPLC-MS : Validates purity and molecular weight (e.g., [M+H]+ ion at m/z ~320) .

Advanced Research Questions

Q. How does the sulfonyl fluoride group enable covalent inhibition of serine proteases, and what experimental evidence supports this mechanism?

- Answer : The sulfonyl fluoride moiety reacts with serine residues in enzyme active sites via nucleophilic attack, forming stable sulfonate esters. Validation methods include:

- Kinetic Assays : Time-dependent inhibition curves (e.g., kinact/Ki values for human neutrophil elastase) .

- X-ray Crystallography : Structural studies (e.g., PDB 5U8L) confirm covalent adduct formation with EGFR kinase .

- Mass Spectrometry : Detects mass shifts corresponding to enzyme-inhibitor complexes .

Q. What strategies resolve contradictions in reactivity data under varying reaction conditions (e.g., solvent polarity, base strength)?

- Answer : Systematic screening using design of experiments (DoE) can identify optimal parameters. For example:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions, while non-polar solvents stabilize intermediates .

- Base Selection : Strong bases (e.g., triethylamine) deprotonate nucleophiles but may promote side reactions; weaker bases (e.g., pyridine) balance reactivity and selectivity .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Answer :

- Docking Simulations : Predict binding poses with serine protease active sites (e.g., using AutoDock Vina) .

- MD Simulations : Assess stability of covalent adducts over time (e.g., GROMACS workflows) .

- QSAR Models : Relate substituent effects (e.g., nitro group position) to inhibitory potency .

Methodological Considerations

Q. What experimental designs mitigate challenges in synthesizing nitro-substituted styryl derivatives?

- Answer :

- Light Sensitivity : Reactions are conducted under inert, dark conditions to prevent nitro group degradation .

- Stepwise Functionalization : Sequential introduction of nitro and sulfonyl fluoride groups minimizes cross-reactivity .

- Catalyst Screening : Palladium catalysts (e.g., Pd/C) optimize coupling efficiency in styryl formation .

Q. How are reaction pathways validated for complex transformations involving sulfonyl fluorides?

- Answer :

- Isotopic Labeling : ¹⁸O-labeled H2O traces oxygen sources in hydrolysis byproducts .

- In Situ Monitoring : ReactIR tracks intermediate formation (e.g., sulfonate esters) during reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.